2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate
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Overview
Description
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is an organic compound with the empirical formula C5H10BClF4N2 and a molecular weight of 220.40 . It is used as a reagent for esterification and peptide coupling of sterically hindered amino acids .
Synthesis Analysis
The synthesis of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate involves heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride in a dry reaction flask at 140 °C for 5 hours . After the reaction is complete, the mixture is cooled to room temperature and 1,4-dioxane is added to precipitate the target molecule .Molecular Structure Analysis
The molecular structure of 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate can be represented by the SMILES stringFB-(F)F.CN1CCN+=C1Cl
. Chemical Reactions Analysis
This compound is highly reactive and can be used to prepare various complex organic molecules . For instance, it can be used as a synthetic intermediate in the preparation of 2,2-difluoro-1,3-dimethylimidazolidine, a novel fluorinating reagent that can introduce fluorine atoms into organic functional molecular structures .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 175-177 °C . It is soluble in acetonitrile at a concentration of 0.1 g/mL .Scientific Research Applications
Esterification Reagent
This compound is used as a reagent for esterification . Esterification is a chemical reaction that forms an ester from an alcohol and an acid. This process is fundamental in organic chemistry for the production of various products including plastics, resins, and perfumes.
Peptide Coupling
It is used in peptide coupling of sterically hindered amino acids . Peptide coupling is a process in peptide synthesis where amino acids are linked via peptide bonds. This is crucial in the field of biochemistry and drug development.
Preparation of Efficient Diazo-Transfer Reagents
The compound is used in the preparation of efficient diazo-transfer reagents . These reagents are used in organic synthesis to introduce diazo functionality into a molecule, which can then be used for further chemical transformations.
4. Oxidative Insertion for Palladium and Nickel Catalyst Synthesis It is used in oxidative insertion for palladium and nickel catalyst synthesis . This process is important in the field of catalysis and materials science, as palladium and nickel catalysts are widely used in various chemical reactions.
5. Preparation of Catalysts for Use in Coupling Reactions The compound is used in the preparation of catalysts for use in coupling reactions . Coupling reactions are a class of chemical reactions where two hydrocarbon fragments are coupled with the aid of a metal catalyst.
Synthesis of Tagged Glucose
It is used as a reagent for the synthesis of tagged glucose . This is an intermediate step in the synthesis of branched oligosaccharides, which have applications in the study of biological systems and the development of therapeutic agents.
Synthesis of Fluorescent Chemosensors
The compound is used in the synthesis of fluorescent chemosensors . These sensors are used in various fields, including environmental monitoring, medical diagnostics, and industrial process control.
Synthesis of 1,2-Diamines
It is used in the synthesis of 1,2-diamines . These compounds are inhibitors of co-activator associated arginine methyltransferase 1, which has implications in the field of medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
It’s known to be used as a reagent in the synthesis of various compounds , suggesting that its targets could be a wide range of organic molecules.
Mode of Action
It’s known to act as an activating agent in the total synthesis of macroviracin a, cycloviracin b1, and cyclic silanes . This suggests that it may facilitate the formation of bonds in these compounds, possibly through a coupling reaction .
Biochemical Pathways
Given its role in the synthesis of various compounds , it’s likely that it influences multiple biochemical pathways depending on the specific context of its use.
Result of Action
As a reagent, it’s known to facilitate the synthesis of various compounds , suggesting that its primary effect is to enable or enhance certain chemical reactions.
Safety and Hazards
2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN2.BF4/c1-7-3-4-8(2)5(7)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXKEIRISBKRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CN1CC[N+](=C1Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BClF4N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-dimethyl-4,5-dihydroimidazolium tetrafluoroborate | |
CAS RN |
153433-26-2 |
Source
|
Record name | 1H-Imidazolium, 2-chloro-4,5-dihydro-1,3-dimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153433-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-dimethylimidazolidinium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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